molecular formula C5H6N2O B051541 3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 112758-40-4

3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B051541
CAS No.: 112758-40-4
M. Wt: 110.11 g/mol
InChI Key: NWDMGTFNIOCVDU-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole with formaldehyde. The process typically includes the following steps :

    Starting Materials: Pyrazole and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, under reflux conditions.

    Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol.

Another method involves the reaction of acetone hydrazone with formaldehyde in the presence of a base, such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of dyes and pigments, as well as in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde
  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
  • 5-Methyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-Methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-5(3-8)2-6-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDMGTFNIOCVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375001
Record name 3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112758-40-4
Record name 3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-methyl-1H-pyrazole-4-carbaldehyde derivatives influence their crystal packing?

A: The crystal packing of this compound derivatives is significantly influenced by the substituents on the pyrazole ring. For instance, in 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime, the presence of the bulky 1,3,4-thiadiazole and benzene rings leads to specific spatial orientations to minimize steric hindrance. These rings are not coplanar and exhibit dihedral angles of 86.6° and 83.8° with respect to the central pyrazole ring []. This arrangement, along with a C—H⋯π interaction, contributes to the overall stability of the crystal structure [].

Q2: Can you elaborate on the reactivity of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with amines and how does the aryl substituent at the 1-position influence the reaction outcome?

A: Research indicates that the reaction outcome of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with amines can significantly differ depending on the aryl substituent at the 1-position of the pyrazole ring [].

  • When the aryl substituent is a pyridin-2-yl group, the reaction with cyclohexylamine proceeds via nucleophilic substitution at the 5-chloro position. This leads to the formation of 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde [].

Q3: Are there any applications of this compound derivatives in materials science, particularly in the field of organic light-emitting devices (OLEDs)?

A: Yes, certain derivatives of this compound show promise as potential phosphorescent emitters in OLEDs []. For instance, a series of heteroleptic iridium (Ir) complexes incorporating derivatives like 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde as ancillary ligands were synthesized and investigated for their photophysical and electrochemical properties []. Notably, Ir(ppy)2L1 (where L1 is the aforementioned derivative) exhibited a high photoluminescence quantum yield (89%) and a short exciton lifetime, desirable characteristics for efficient OLED emitters []. This study highlights the potential of this compound derivatives in advanced materials science applications.

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